Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-
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Overview
Description
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-: is an organic compound with a complex structure that includes an acetamide group attached to a phenyl ring substituted with an amino group and a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- typically involves the reaction of 2-amino-4-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2-amino-4-(pentyloxy)aniline+acetic anhydride→Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pentyloxy group can enhance lipophilicity, facilitating membrane penetration. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-aminophenyl)-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
Uniqueness
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties This group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes
Properties
CAS No. |
151717-27-0 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(2-amino-4-pentoxyphenyl)acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-4-5-8-17-11-6-7-13(12(14)9-11)15-10(2)16/h6-7,9H,3-5,8,14H2,1-2H3,(H,15,16) |
InChI Key |
YPVDRQJSKHDMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)C)N |
Origin of Product |
United States |
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